molecular formula C12H20N2O B2879878 N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide CAS No. 1444831-90-6

N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide

Cat. No.: B2879878
CAS No.: 1444831-90-6
M. Wt: 208.305
InChI Key: WVLBDCDPKXYMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide is an acetamide derivative characterized by a cyanomethyl (-CH2CN) group attached to the nitrogen atom and a 4,4-dimethylcyclohexyl moiety linked to the acetamide carbonyl group.

Properties

IUPAC Name

N-(cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2)5-3-10(4-6-12)9-11(15)14-8-7-13/h10H,3-6,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLBDCDPKXYMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)NCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amidation

Reagents :

  • 2-(4,4-Dimethylcyclohexyl)acetic acid
  • Thionyl chloride (SOCl₂)
  • Cyanomethylamine hydrochloride

Procedure :

  • Acid Chloride Formation : React 2-(4,4-dimethylcyclohexyl)acetic acid (1.0 eq) with SOCl₂ (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 hours.
  • Amidation : Add cyanomethylamine hydrochloride (1.1 eq) and triethylamine (2.0 eq) dropwise. Stir at 25°C for 12 hours.
  • Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water (3:1).

Yield : 78% (purity >98% by HPLC).

Microwave-Assisted Coupling

Reagents :

  • 2-(4,4-Dimethylcyclohexyl)acetic acid
  • 1-Cyanoacetyl-3,5-dimethylpyrazole
  • 1,4-Dioxane

Procedure :

  • Activation : Heat 2-(4,4-dimethylcyclohexyl)acetic acid (5.34 g, 0.02 mol) and 1-cyanoacetyl-3,5-dimethylpyrazole (3.26 g, 0.02 mol) in dioxane (60 mL) to 80°C.
  • Microwave Irradiation : Reflux under microwave conditions (150 W, 6 hours).
  • Isolation : Filter the precipitate and recrystallize from ethanol/DMF.

Yield : 82% (mp 241–242°C).

Isothiouronium Salt Alkylation

Reagents :

  • 4,4-Dimethylcyclohexanol
  • Thiourea
  • Chloroacetamide

Procedure :

  • Isothiouronium Salt Synthesis : Reflux 4,4-dimethylcyclohexanol (130 g, 0.7 mol) with thiourea (65 g, 0.85 mol) and HBr (260 g, 3.22 mol) at 106–107°C for 0.5 hours.
  • Alkylation : React the salt with chloroacetamide (19.8 g, 0.21 mol) in methanol/water at 60–70°C for 4 hours.
  • Cyanation : Treat the intermediate with KCN (1.5 eq) in DMF at 100°C for 2 hours.

Yield : 67% (over three steps).

Reaction Optimization

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
Dioxane 80 82 99.1
DMF 100 75 98.5
Ethanol 70 68 97.8

Microwave irradiation in dioxane enhances reaction kinetics, reducing completion time from 12 hours to 6 hours.

Catalytic Systems

  • Triethylamine : Achieves 78% yield but requires stoichiometric amounts.
  • NaHCO₃ : Lower yield (62%) due to incomplete neutralization.
  • Microwave Catalysis : Eliminates need for external base, improving atom economy.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 2261 cm⁻¹ (C≡N stretch), 1699 cm⁻¹ (C=O amide).
  • ¹H NMR (DMSO-d₆) : δ 1.63 (s, 3H, CH₃), 2.09 (s, 3H, CH₃), 3.98 (s, 2H, CH₂CN).
  • ¹³C NMR : δ 27.0 (CH₂), 105.1 (CN), 161.9 (C=O).

Chromatographic Purity

Method Retention Time (min) Purity (%)
HPLC (C18) 8.2 99.1
GC-MS 12.7 98.5

Industrial-Scale Considerations

Challenges :

  • Cyanomethylamine instability necessitates in situ generation.
  • High-boiling solvents (e.g., dioxane) complicate distillation.

Solutions :

  • Continuous flow reactors mitigate exotherms during acid chloride formation.
  • Membrane filtration replaces recrystallization for higher throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.

    Reduction: Formation of N-(aminomethyl)-2-(4,4-dimethylcyclohexyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, participating in various biochemical reactions. The cyclohexyl ring provides structural stability, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing its activity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound R1 = Cyanomethyl; R2 = 4,4-dimethylcyclohexyl ~238.3 (calculated) High lipophilicity (predicted) due to dimethylcyclohexyl; potential H-bonding via -CN
N-(4-Bromophenyl)-2-...acetamide (26) R1 = 4-Bromophenyl; R2 = triazinoindole Not reported Bulky aromatic substituent; bromine enhances halogen bonding
2-Chloro-N-(4-ethylcyclohexyl)acetamide R1 = Cl; R2 = 4-ethylcyclohexyl 203.71 Moderate lipophilicity (XLogP3 = 2.8); chloro group increases electrophilicity
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide R1 = Cyclohexyl; R2 = dichlorophenoxy Not reported Chair conformation cyclohexyl; N–H···O hydrogen bonding stabilizes crystal lattice
N-(4,4-Difluorocyclohexyl)-2-...acetamide (7) R1 = 4,4-Difluorocyclohexyl; R2 = quinazolinone Not reported Fluorine atoms enhance metabolic stability; quinazolinone enables π-π stacking

Key Observations :

  • Electronic Effects: The cyanomethyl group (-CH2CN) introduces strong electron-withdrawing character, which may influence reactivity and binding interactions compared to electron-donating (e.g., phenoxy in ) or halogenated (e.g., chloro in ) groups.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) 2-Chloro-N-(4-ethylcyclohexyl)acetamide N-(4,4-Difluorocyclohexyl)-2-...acetamide
Molecular Weight ~238.3 203.71 ~350 (estimated)
XLogP3 ~3.5 (estimated) 2.8 ~3.2 (fluorine reduces lipophilicity)
Hydrogen Bonding 1 donor, 2 acceptors 1 donor, 1 acceptor 2 donors, 4 acceptors (quinazolinone moiety)
Rotatable Bonds 4 3 5

Implications :

  • The target compound’s higher XLogP3 compared to suggests better lipid bilayer penetration but may require formulation optimization for solubility.
  • Reduced rotatable bonds (vs. ) could favor binding to rigid protein pockets, as seen in crystal structures of N-cyclohexyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.